molecular formula C25H30N4O2S B560454 N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-(thiazol-4-yl)benzamide CAS No. 1580000-17-4

N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-(thiazol-4-yl)benzamide

Cat. No.: B560454
CAS No.: 1580000-17-4
M. Wt: 450.601
InChI Key: RGWFVVKSJUSKTE-UHFFFAOYSA-N
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Description

Novel dopamine D3 receptor-selective partial agonist
Novel dopamine D3 receptor-selective partial agonist;  High Quality Biochemicals for Research Uses

Mechanism of Action

Target of Action

The primary target of OS-3-106 is the Dopamine D3 receptor (D3R) . The D3R is a G protein-coupled receptor that plays a crucial role in the central nervous system. It is involved in a variety of neurological processes, including mood, reward, addiction, and movement.

Mode of Action

OS-3-106 acts as a selective agonist for the D3R . It binds with high affinity (Ki = 0.2 nM) at the D3R . As an agonist, it mimics the action of dopamine, the natural ligand for D3R, leading to the activation of the receptor and subsequent intracellular signaling pathways.

Biochemical Pathways

Activation of D3R typically inhibits the production of cyclic adenosine monophosphate (cAMP), thereby affecting downstream signaling pathways involved in various physiological processes .

Pharmacokinetics

It is known that os-3-106 is capable of penetrating the blood-brain barrier (bbb), which is crucial for its activity in the central nervous system .

Result of Action

The molecular and cellular effects of OS-3-106’s action are likely to be diverse, given the wide range of processes regulated by D3R. Its activation can lead to changes in neuronal activity and neurotransmission, potentially influencing behaviors associated with the dopaminergic system, such as mood and reward. It has been suggested that OS-3-106 can be used for psychoactivator addiction research .

Biochemical Analysis

Biochemical Properties

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to dopamine D3 receptors, acting as an antagonist . This interaction is significant as it influences the receptor’s activity, potentially affecting neurological functions and disorders.

Cellular Effects

The effects of N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with dopamine D3 receptors can alter signaling pathways involved in emotional and cognitive functions . Additionally, it may impact gene expression related to these pathways, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to dopamine D3 receptors, inhibiting their activity . This inhibition can lead to changes in gene expression and enzyme activity, further influencing cellular processes. The compound’s ability to bind to these receptors with high affinity and selectivity underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its degradation can lead to a decrease in efficacy

Dosage Effects in Animal Models

The effects of N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant adverse reactions. At higher doses, toxic or adverse effects may be observed . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and overall activity. These interactions can affect metabolic flux and metabolite levels, further impacting the compound’s efficacy and safety . Understanding these metabolic pathways is essential for optimizing its use in therapeutic settings.

Transport and Distribution

The transport and distribution of N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide within cells and tissues are critical factors that determine its effectiveness. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation within specific tissues, thereby affecting its overall activity and therapeutic potential.

Subcellular Localization

The subcellular localization of N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Biological Activity

N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-(thiazol-4-yl)benzamide is a compound of significant interest due to its diverse biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. This article synthesizes existing research findings, highlighting its biological activity, structure-activity relationships (SAR), and implications for drug development.

Chemical Structure and Properties

The compound has a complex chemical structure characterized by the following:

  • Molecular Formula : C25H30N4O2S
  • Molecular Weight : 454.6 g/mol
  • IUPAC Name : N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-thiazol-4-yl-benzamide
  • Synonyms : BP897, OS-3-106

The structure features a thiazole ring, a piperazine moiety, and a methoxyphenyl group, which are critical for its biological activity.

Dopamine D3 Receptor Affinity

Research indicates that this compound exhibits high affinity for dopamine D3 receptors, which are implicated in various neuropsychiatric disorders. A study demonstrated that the compound binds with a dissociation constant (Kd) of 1.2 nM to human D3 receptors, showing a preference over D2 receptors with a Kd of 40-fold higher . This selectivity suggests potential applications in treating conditions such as schizophrenia and addiction.

Antitumor Activity

The thiazole component of the compound contributes significantly to its antitumor properties. Thiazole derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values below 2 µg/mL against A-431 and Jurkat cells, indicating strong potential as anticancer agents . The presence of electron-donating groups like methoxy enhances this activity by stabilizing the interaction with target proteins.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. Thiazole derivatives have been associated with antibacterial effects against Gram-positive bacteria, with some compounds achieving minimum inhibitory concentrations (MIC) comparable to established antibiotics like ampicillin . The methoxy group may play a role in enhancing solubility and bioavailability, contributing to its effectiveness.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Piperazine Moiety : Essential for binding to dopamine receptors; modifications can alter affinity.
  • Thiazole Ring : Critical for antitumor activity; variations in substituents can enhance or reduce efficacy.
  • Methoxy Group : Enhances lipophilicity and receptor binding; its position on the phenyl ring can significantly affect biological outcomes.

Case Study 1: Neuropharmacological Applications

In vitro studies involving radiolabeled versions of the compound have shown promising results in targeting D3 receptors in brain tissues. Autoradiography revealed specific binding patterns in regions associated with reward and addiction pathways . This suggests potential therapeutic avenues for treating substance use disorders.

Case Study 2: Anticancer Research

A series of thiazole-based compounds were synthesized and tested against multiple cancer cell lines. The results indicated that modifications to the thiazole ring could lead to enhanced cytotoxicity, with some derivatives surpassing traditional chemotherapeutics in efficacy .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a piperazine moiety, which is commonly associated with various pharmacological activities. The molecular formula is C62H70N12O4C_{62}H_{70}N_{12}O_{4} with a molecular weight of 1047.3 g/mol . The structural features include:

  • Piperazine Ring : Known for its role in enhancing the bioactivity of compounds.
  • Thiazole Group : Often linked to antimicrobial and antifungal properties.
  • Methoxyphenyl Substituent : Contributes to the lipophilicity and receptor binding affinity.

Dopamine Receptor Modulation

One of the primary applications of this compound lies in its interaction with dopamine receptors, specifically the D3 receptor. Research indicates that derivatives of this compound exhibit high affinity for D3 receptors, making them potential candidates for treating conditions like schizophrenia and addiction .

  • Case Study : A study highlighted that certain analogs demonstrated selectivity towards D3 receptors with an inhibition constant KiK_i of approximately 1 nM, indicating strong binding affinity .

Antidepressant Effects

The piperazine structure is frequently associated with antidepressant activity. Compounds similar to N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-(thiazol-4-yl)benzamide have shown promise in preclinical models for their potential to alleviate symptoms of depression through modulation of serotonin pathways .

Anticancer Activity

Emerging research suggests that thiazole-containing compounds possess anticancer properties. The thiazole moiety in this compound may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation .

In Vitro Studies

Numerous in vitro studies have been conducted to assess the biological activity of this compound.

Study FocusFindings
D3 Receptor BindingHigh selectivity and affinity for D3 receptors (K_i = 1 nM)
Antidepressant ActivityPositive modulation of serotonin pathways observed
Anticancer PotentialInhibition of tumor cell proliferation noted in preliminary assays

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from commercially available piperazine derivatives. Various synthetic strategies have been explored to optimize yield and purity, including:

  • Piperazine Derivatives : Starting materials often include substituted piperazines that can be modified through electrophilic aromatic substitution.
  • Thiazole Formation : The thiazole ring can be introduced via cyclization reactions involving thioketones or thioamides.

Properties

IUPAC Name

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2S/c1-31-24-7-3-2-6-23(24)29-16-14-28(15-17-29)13-5-4-12-26-25(30)21-10-8-20(9-11-21)22-18-32-19-27-22/h2-3,6-11,18-19H,4-5,12-17H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWFVVKSJUSKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC=C(C=C3)C4=CSC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does OS-3-106 interact with dopamine receptors and what are the downstream effects?

A1: OS-3-106 acts as a partial agonist at dopamine D3 receptors (D3R) with a high selectivity over D2 receptors (D2R) []. This means it binds to D3Rs and partially activates them, but with less efficacy than the endogenous ligand dopamine. This partial agonism likely contributes to its effects on reducing cocaine self-administration. By partially stimulating D3Rs, OS-3-106 may help to normalize dopamine signaling pathways that are disrupted in cocaine addiction.

  • Reduced cocaine self-administration: It decreased both the number of cocaine infusions taken and the rate of responding for cocaine in a dose-dependent manner []. This suggests a reduction in the rewarding effects of cocaine.
  • Impacted cocaine and sucrose reinforcement: In a multiple-variable interval schedule, OS-3-106 decreased response rates for both cocaine and sucrose reinforcement, indicating a potential decrease in the motivation to work for rewards in general [].
  • Showed selectivity for D3R-mediated behavior: It attenuated yawning induced by low doses of the D3R agonist 7-OH-DPAT, but not the yawning induced by higher doses, which is thought to be mediated by D2Rs [].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.